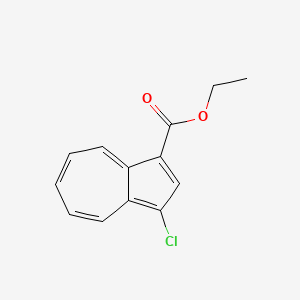

Ethyl 3-chloroazulene-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClO2 |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

ethyl 3-chloroazulene-1-carboxylate |

InChI |

InChI=1S/C13H11ClO2/c1-2-16-13(15)11-8-12(14)10-7-5-3-4-6-9(10)11/h3-8H,2H2,1H3 |

InChI Key |

VGUDENDMDWKBJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |

Origin of Product |

United States |

Mechanistic Studies of Reactivity and Transformations of Ethyl 3 Chloroazulene 1 Carboxylate

Electrophilic Substitution Reactions on the Azulene (B44059) Core

The azulene nucleus is known for its high reactivity towards electrophiles, a consequence of the electron-rich nature of its five-membered ring. mdpi.comresearchgate.net This inherent reactivity often leads to substitution at the C1 and C3 positions.

Regioselectivity at C1 and C3 Positions

Theoretical studies and experimental observations have consistently shown that electrophilic aromatic substitution on the azulene ring predominantly occurs at the C1 and C3 positions. chem-soc.sinih.govresearchgate.net This regioselectivity is attributed to the electronic properties of the azulene system, where the highest electron density is localized on the five-membered ring, particularly at these positions. mdpi.com The formation of the cationic intermediate, a key step in electrophilic substitution, is most stabilized when the electrophile attacks at C1 or C3, due to the formation of a tropylium-like cation character in the seven-membered ring. chem-soc.si

For unsubstituted azulene, kinetic control favors substitution at the C1 position, while thermodynamic control can lead to the formation of the 2-substituted isomer. chem-soc.sinih.govresearchgate.net However, the presence of substituents can significantly alter this landscape.

Influence of Substituents on Electrophilic Attack Profile

The presence of an ethoxycarbonyl group at the C1 position and a chloro group at the C3 position in ethyl 3-chloroazulene-1-carboxylate profoundly influences the regioselectivity of further electrophilic attacks. The ethoxycarbonyl group is an electron-withdrawing group, which deactivates the azulene nucleus towards electrophilic substitution. Conversely, the chloro group, while also electron-withdrawing through its inductive effect, can donate electron density through resonance.

The interplay of these electronic effects directs incoming electrophiles. For instance, the presence of electron-withdrawing substituents like carboxylates at the C1 and C3 positions generally directs further substitution to the seven-membered ring, often at the C5 or C7 positions. However, strongly activating substituents can alter this preference. For example, the introduction of methoxy (B1213986) groups, which are strongly electron-donating, can direct electrophilic substitution to the 2-position of the azulene core. nih.gov

Nucleophilic Substitution Reactions on the Azulene Core

Nucleophilic substitution on the azulene core is less common than electrophilic substitution due to the electron-rich nature of the ring system. However, the presence of strong electron-withdrawing groups can render the azulene nucleus susceptible to nucleophilic attack. mdpi.com For this compound, the electron-withdrawing ethoxycarbonyl group at C1 and the chloro group at C3 facilitate nucleophilic attack.

Studies have shown that nucleophilic substitution can occur, particularly at positions activated by these electron-withdrawing groups. mdpi.com The reaction of 2-chloroazulene (B13735303) derivatives with nucleophiles like lithium acetylide has been reported to yield substituted azulenes, sometimes through abnormal substitution patterns. oup.com

Reactivity of the Chloro Substituent at C3

The chloro substituent at the C3 position of this compound is a key functional handle for a variety of chemical transformations, most notably cross-coupling and nucleophilic displacement reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C3-chloro group can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.net

Suzuki Coupling: This reaction involves the coupling of the haloazulene with an organoboron compound. While the Suzuki-Miyaura coupling is a well-established method for forming carbon-carbon bonds with haloazulenes, the reactivity can be influenced by the position of the halogen and other substituents on the azulene ring. researchgate.netnih.govnii.ac.jpthieme-connect.com The presence of electron-withdrawing groups can affect the efficiency of the coupling reaction.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgbyjus.comorganic-chemistry.org This reaction has been successfully applied to haloazulenes to synthesize alkynyl-substituted azulenes. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. wikipedia.orgchim.it This method has been utilized for the vinylation of haloazulenes, providing a route to styryl and other vinyl-substituted azulene derivatives. oup.com

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh3)4) + Base | Aryl/Vinyl-substituted azulene |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl-substituted azulene |

| Heck | Alkene | Pd catalyst + Base | Alkenyl-substituted azulene |

Halogen-Metal Exchange and Subsequent Functionalization

The chlorine atom at the C3 position of the azulene core in this compound represents a key site for synthetic modification through halogen-metal exchange reactions. This process typically involves the treatment of the haloazulene with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride), to replace the halogen atom with a metal. nih.govimperial.ac.ukorgsyn.org The rate of this exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. imperial.ac.uk Consequently, the exchange of the chloro-substituent generally requires more forcing conditions compared to its bromo or iodo counterparts.

The mechanism is driven by the formation of a more stable carbanionic species. The resulting organometallic intermediate, an azulenyl-lithium or azulenyl-magnesium species, is a potent nucleophile. This intermediate is generally not isolated but is immediately "quenched" in situ with a suitable electrophile, allowing for the introduction of a wide array of functional groups at the C3 position. nih.govcore.ac.uk

The general scheme for this transformation is as follows:

Exchange: The haloazulene is reacted with an organometallic reagent (R-M) at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). nih.govimperial.ac.uk

Functionalization: The newly formed azulenyl-metal intermediate is treated with an electrophile (E+) to form a new carbon-carbon or carbon-heteroatom bond.

While specific studies on this compound are not extensively detailed, analogous reactions on other haloazulenes provide a clear precedent. For instance, 2-iodoazulene (B3051789) has been successfully converted to an azulenylboronate ester via halogen-metal exchange with n-BuLi, followed by quenching with an electrophilic boron source. bath.ac.uk This strategy is a cornerstone for preparing functionalized azulenes for further cross-coupling reactions. helsinki.fimdpi.comthieme-connect.com

| Electrophile (E+) | Reagent Example | Resulting Functional Group at C3 | Potential Product |

|---|---|---|---|

| Proton Source | H₂O | -H (Dehalogenation) | Ethyl azulene-1-carboxylate |

| Aldehyde/Ketone | Acetone | -C(OH)(CH₃)₂ | Ethyl 3-(2-hydroxypropan-2-yl)azulene-1-carboxylate |

| Carbon Dioxide | CO₂ (gas) | -COOH | 1-(Ethoxycarbonyl)azulene-3-carboxylic acid |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ | Ethyl 3-methylazulene-1-carboxylate |

| Borate Ester | Trimethoxyborane (B(OMe)₃) | -B(OH)₂ (after hydrolysis) | (1-(Ethoxycarbonyl)azulen-3-yl)boronic acid |

Reactivity of the Ester Group at C1

The ethyl carboxylate group at the C1 position is a versatile functional handle that can undergo a variety of transformations characteristic of carboxylic acid esters.

The ester can be hydrolyzed under either acidic or basic conditions. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The final products are the sodium salt of the carboxylic acid (sodium 3-chloroazulene-1-carboxylate) and ethanol (B145695). chemguide.co.ukpressbooks.pub Subsequent acidification of the reaction mixture will protonate the carboxylate salt to yield the free carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction, representing the reverse of Fischer esterification. libretexts.org It requires heating the ester in the presence of an acid catalyst (e.g., H₂SO₄) and an excess of water. The equilibrium nature of the reaction means it often does not proceed to completion. chemguide.co.uk The products are 3-chloroazulene-1-carboxylic acid and ethanol.

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of mthis compound and ethanol.

The ester group is readily modified by reduction or reaction with organometallic reagents.

Reduction: The ester can be reduced to a primary alcohol, (3-chloroazulen-1-yl)methanol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as THF or diethyl ether, followed by an aqueous workup. chemistrysteps.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further. It is possible to stop the reduction at the aldehyde stage (to yield 3-chloroazulene-1-carbaldehyde) by using a sterically hindered and less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures (e.g., -78 °C). pressbooks.publibretexts.org

Grignard Reactions: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. masterorganicchemistry.comlibretexts.org The first equivalent adds to the carbonyl group, followed by the elimination of the ethoxide leaving group to form a ketone intermediate. masterorganicchemistry.comyoutube.com This ketone is highly reactive towards the Grignard reagent and immediately reacts with a second equivalent to form a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 2-(3-chloroazulen-1-yl)propan-2-ol.

| Reagent | Reaction Type | Product |

|---|---|---|

| LiAlH₄, then H₃O⁺ | Reduction | (3-Chloroazulen-1-yl)methanol |

| DIBAL-H (-78 °C), then H₂O | Partial Reduction | 3-Chloroazulene-1-carbaldehyde |

| 2 eq. CH₃MgBr, then H₃O⁺ | Grignard Reaction | 2-(3-Chloroazulen-1-yl)propan-2-ol |

| 2 eq. PhMgBr, then H₃O⁺ | Grignard Reaction | (3-Chloroazulen-1-yl)diphenylmethanol |

The ester group can participate in various condensation reactions and can be converted into other carboxylic acid derivatives.

Condensation Reactions: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. msu.edu A mixed (or crossed) Claisen condensation between this compound and another ester (e.g., ethyl acetate) could potentially be employed, although careful selection of reactants and conditions is necessary to control self-condensation. msu.edu

Derivatization: The ester can be converted into other functional groups. A key example is amidation , where the ester is heated with an amine (R-NH₂) or ammonia (B1221849) to form the corresponding amide (N-substituted or primary 3-chloroazulene-1-carboxamide). This reaction often requires high temperatures or catalysis. The conversion is generally more efficient if the ester is first hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (like DCC or EDC) before reacting with the amine.

Photochemical and Thermal Reactivity Profiles

The stability and reactivity of this compound under energetic conditions are dictated by the inherent properties of the azulene nucleus and its substituents.

Thermal Reactivity: Studies on the thermal behavior of haloazulenes in the context of the Ullmann reaction are informative. It has been reported that while ethyl 3-iodoazulene-1-carboxylate undergoes a coupling reaction at 220 °C to form a biazulene derivative, this compound is unreactive under the same conditions. oup.com Upon heating to a higher temperature of 250 °C, the chloro-derivative decomposes into an unidentified black resinous substance, indicating lower thermal stability compared to its reactivity in coupling reactions. oup.com This highlights the lower reactivity of the C-Cl bond compared to the C-I bond in such transformations.

Photochemical Reactivity: Specific photochemical studies on this compound are not widely documented. However, the general photochemistry of azulene and its derivatives is unique. Azulene is famous for its violation of Kasha's rule, exhibiting fluorescence from its second excited singlet state (S₂ → S₀), a rare phenomenon. nsf.govrsc.org The presence of the chloro and ester substituents would be expected to modify the photophysical properties (absorption, fluorescence, phosphorescence) of the azulene core. Potential photochemical reactions could include photocleavage of the carbon-chlorine bond to generate radical intermediates or photoreactions involving the ester group. However, without specific experimental data, these pathways remain speculative. rsc.orgd-nb.info

Advanced Spectroscopic and Computational Characterization of Ethyl 3 Chloroazulene 1 Carboxylate

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful tool for probing the structural characteristics of molecules. For azulene (B44059) and its derivatives, these methods offer valuable information about the vibrations of the fused ring system and the influence of substituents. researchgate.netaip.org

In the case of Ethyl 3-chloroazulene-1-carboxylate, characteristic vibrational modes can be assigned to specific functional groups and skeletal vibrations. The IR and Raman spectra are expected to show bands corresponding to the C-H stretching of the aromatic rings and the ethyl group, C=C stretching vibrations of the azulene core, and the C=O stretching of the carboxylate group. The presence of the chlorine atom introduces a C-Cl stretching vibration, typically observed in the lower frequency region of the spectrum.

Table 1: Expected Vibrational Modes for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aliphatic C-H Stretch | 3000 - 2850 | From the ethyl group. |

| C=O Stretch (Ester) | 1725 - 1700 | Sensitive to electronic effects of the azulene ring. |

| Aromatic C=C Stretch | 1650 - 1450 | Multiple bands expected due to the azulene core. |

| C-O Stretch (Ester) | 1300 - 1000 | |

| C-Cl Stretch | 800 - 600 |

This table is predictive and based on general spectroscopic principles for similar compounds.

Electronic Spectroscopy for Transition Analysis (UV-Vis, Fluorescence)

The electronic properties of azulene and its derivatives are of particular interest due to their characteristic blue color, a consequence of the S₀ → S₁ transition occurring in the visible region of the electromagnetic spectrum. cdnsciencepub.comchalmers.se The position and intensity of electronic absorption bands are highly sensitive to the nature and position of substituents on the azulene core. acs.org

For this compound, the UV-Vis spectrum is expected to exhibit multiple absorption bands corresponding to π→π* transitions within the azulene system. The substitution with a chloro and an ethyl carboxylate group at the 3- and 1-positions, respectively, will influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted azulene. acs.org

Azulene derivatives are also known for their fluorescence properties, often exhibiting emission from the second excited singlet state (S₂), a violation of Kasha's rule. acs.orgmdpi.com This anomalous fluorescence is a key feature of the azulene chromophore. The fluorescence spectrum of this compound would provide insights into its excited-state dynamics.

Table 2: Predicted Electronic Absorption Data for this compound

| Transition | Predicted λmax (nm) | Notes |

| S₀ → S₁ | ~600 - 700 | Responsible for the blue color. The exact position is influenced by the substituents. |

| S₀ → S₂ | ~350 - 400 | Typically a more intense absorption. |

| Higher Energy Transitions | < 350 | Corresponding to other π→π* transitions. |

This table is predictive and based on the known electronic spectroscopy of azulene derivatives. cdnsciencepub.comacs.org

Nuclear Magnetic Resonance (NMR) for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and electronic environment of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the azulene ring and the ethyl group. savemyexams.com The chemical shifts of the azulene protons are particularly sensitive to the electron density at each position, which is influenced by the chloro and ethyl carboxylate substituents. The coupling patterns between adjacent protons would help in assigning the signals to specific positions on the seven- and five-membered rings. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. savemyexams.comchemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. hmdb.ca The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The chemical shifts of the azulene ring carbons would reflect the electronic effects of the substituents, with the carbon attached to the chlorine atom showing a shift influenced by the halogen's electronegativity and the carbon bearing the ester group also being significantly shifted.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Azulene-H | 7.0 - 9.5 | d, t, m | The exact shifts and coupling constants depend on the position. |

| -OCH₂CH₃ | 4.0 - 4.5 | q | Quartet due to coupling with the methyl protons. |

| -OCH₂CH₃ | 1.2 - 1.5 | t | Triplet due to coupling with the methylene protons. |

| Azulene-C | 110 - 150 | Aromatic region. | |

| C=O (Ester) | 160 - 170 | ||

| -OCH₂CH₃ | ~60 | ||

| -OCH₂CH₃ | ~14 |

This table is predictive and based on general NMR principles and data for similar azulene and ethyl ester compounds. savemyexams.comchemicalbook.comoup.com

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for studying its fragmentation pathways upon ionization. mdpi.com For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙), followed by a series of fragmentation events.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). arizona.edulibretexts.org The presence of the chlorine atom introduces the possibility of losing a chlorine radical. The stable azulene ring system is expected to be a prominent fragment. The fragmentation of azulene derivatives under electron impact often results in the charge being retained on the azulene moiety. researchgate.net

Table 4: Plausible Fragmentation Ions for this compound in HRMS

| Ion | m/z (for ³⁵Cl) | Possible Origin |

| [M]⁺˙ | 234.0447 | Molecular ion |

| [M - OCH₂CH₃]⁺ | 189.0156 | Loss of the ethoxy radical |

| [M - COOCH₂CH₃]⁺ | 161.0152 | Loss of the ethyl carboxylate group |

| [M - Cl]⁺ | 199.0702 | Loss of a chlorine radical |

| [C₁₀H₇]⁺ | 127.0542 | Azulene cation radical (after rearrangement) |

The m/z values are calculated based on the exact masses of the most abundant isotopes.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and reactivity. jlu.edu.cn

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and vibrational frequencies of molecules. nih.goviisc.ac.in For this compound, DFT calculations can be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions and reactivity. iisc.ac.in

Simulate the IR and Raman spectra to aid in the assignment of experimental vibrational bands. aip.orgnih.gov

Determine the charge distribution and dipole moment, providing insights into its polarity and intermolecular interactions.

Ab initio Methods for Reactivity Prediction and Energetics

Ab initio methods are quantum mechanical calculations based on first principles, without the use of empirical parameters. cdnsciencepub.com These methods can provide highly accurate predictions of molecular energies and properties. For this compound, ab initio calculations can be employed to:

Predict its reactivity towards electrophilic or nucleophilic attack by mapping the electrostatic potential.

Calculate the energies of transition states for various reactions, providing insights into reaction mechanisms and kinetics.

Determine the relative stabilities of different conformations of the molecule. cdnsciencepub.com

Computational studies on related azulene derivatives have shown that the substitution pattern significantly influences their electronic properties and reactivity. cdnsciencepub.comjlu.edu.cn Similar studies on this compound would be invaluable for a comprehensive understanding of this compound.

Transition State Analysis for Reaction Pathways

The reactivity of this compound is intrinsically linked to the stability of transition states in its various potential reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate these transient structures and their associated energy barriers.

Electrophilic substitution is a key reaction class for azulene systems. Theoretical studies on azulene itself have established that position 1 is the most kinetically favored site for electrophilic attack. nih.gov The presence of an electron-withdrawing ethyl carboxylate group at the 1-position and a chloro group at the 3-position significantly modulates this reactivity. The chloro group, being an ortho, para-director with deactivating properties, and the deactivating ester group influence the electron density distribution across the azulene core.

Computational models can predict the transition state energies for potential reactions, such as further electrophilic substitution or nucleophilic displacement of the chloro group. For instance, in a hypothetical electrophilic attack, DFT calculations can map the potential energy surface, identifying the structure of the Wheland-type intermediate and the corresponding transition state leading to its formation. These calculations typically involve geometry optimization of the transition state structure, characterized by a single imaginary frequency in its vibrational spectrum, and calculation of the activation energy.

A representative, hypothetical transition state analysis for an electrophilic aromatic substitution on the seven-membered ring of a substituted azulene is presented in Table 1. The data, while not specific to this compound due to the absence of published research, illustrates the type of information that can be obtained. The activation energies highlight the energetic cost for the reaction to proceed, while the key imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

| Reaction Pathway | Transition State Geometry (Key Parameters) | Activation Energy (kcal/mol) | Imaginary Frequency (cm-1) |

|---|---|---|---|

| Electrophilic attack at C6 | Formation of a sigma-complex with partial bonding between the electrophile and C6. Elongation of the C5-C6 and C6-C7 bonds. | 25.8 | -350.2i |

| Electrophilic attack at C4 | Formation of a sigma-complex with partial bonding between the electrophile and C4. Significant charge localization on the seven-membered ring. | 28.1 | -380.5i |

Molecular Dynamics Simulations for Conformational Landscape

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl ester group at the 1-position. Molecular dynamics (MD) simulations offer a dynamic perspective on the accessible conformations and their relative stabilities over time, providing a comprehensive understanding of the molecule's conformational landscape.

MD simulations track the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations can reveal the preferred dihedral angles of the ester group relative to the azulene ring and the energy barriers between different conformational states. The conformational landscape can be visualized by plotting the potential energy as a function of key dihedral angles.

For the ethyl ester group, the key dihedral angles are C2-C1-C(=O)-O and C1-C(=O)-O-CH2. Rotation around these bonds can lead to different spatial arrangements of the ester functionality. The planarity of the ester group with the azulene ring is a critical factor, influenced by steric hindrance and electronic conjugation effects. Conformational analysis of related N-azulenyl-N-methyl amides has shown that these molecules tend to adopt a cis form almost exclusively, both in solution and in the solid state. researchgate.net A similar preference for planarity can be anticipated for the ester group in this compound to maximize conjugation with the azulene π-system, although steric clashes with the hydrogen at the 8-position could lead to some out-of-plane distortion.

An MD simulation would typically be run for several nanoseconds, and the resulting trajectory would be analyzed to determine the population of different conformational states. The results can be presented as a Ramachandran-like plot for the key dihedral angles, showing the most populated regions of the conformational space.

Table 2 provides a hypothetical summary of the kind of data that can be extracted from an MD simulation of this compound. This data, while illustrative, represents the expected conformational behavior based on studies of similar molecules. The dihedral angle distributions indicate the most probable orientations of the ethyl ester group, and the relative free energies quantify the stability of the different conformational basins.

| Conformational State | Dihedral Angle Range (C2-C1-C(=O)-O) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Planar (syn-periplanar) | 0° ± 20° | 75 | 0.0 |

| Non-planar | 90° ± 30° | 5 | 2.5 |

| Planar (anti-periplanar) | 180° ± 20° | 20 | 0.8 |

Derivatization and Functionalization Strategies Based on Ethyl 3 Chloroazulene 1 Carboxylate

Synthesis of Novel Azulene (B44059) Derivatives through C3 Modification

The chloro substituent at the C3 position of the azulene ring is a key handle for introducing a variety of functional groups through nucleophilic substitution and cross-coupling reactions. evitachem.com The electron-withdrawing nature of the carboxylate group at C1 enhances the reactivity of the C3 position towards certain transformations.

Transition-metal-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon and carbon-heteroatom bonds at the C3 position. While many examples utilize the more reactive 3-bromoazulenes, the principles are directly applicable to their chloro counterparts, often with adjustments in catalyst systems or reaction conditions.

Negishi Cross-Coupling: This reaction involves the coupling of an organozinc reagent with the haloazulene, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance and mild reaction conditions. thieme-connect.comjk-sci.com For instance, 3-bromoazulenes, close analogs of ethyl 3-chloroazulene-1-carboxylate, have been successfully coupled with a variety of functionalized aromatic, heterocyclic, and alkyl organozinc reagents in good yields. thieme-connect.com This method allows for the introduction of complex substituents without affecting sensitive functional groups like esters or nitriles. thieme-connect.com

Suzuki-Miyaura Coupling: The Suzuki coupling, which pairs an organoboron compound with a halide, is another cornerstone of C-C bond formation. libretexts.orgmt.com It has been used to synthesize 1,3-diarylazulenes from 1,3-dihaloazulenes. researchgate.net The reaction of a 3-haloazulene with an arylboronic acid, in the presence of a palladium catalyst and a base, provides access to a wide range of 3-arylazulene derivatives.

Heck Coupling: The Heck reaction allows for the vinylation of the C3 position. Ethyl 3-bromo-1-azulenecarboxylate has been shown to react regioselectively with alkenes like styrene (B11656) or methyl acrylate (B77674) in the presence of a palladium catalyst to yield the corresponding 3-vinylazulene derivatives.

Nucleophilic Aromatic Substitution: The chlorine atom at C3 can also be displaced by various nucleophiles. evitachem.com This reaction is facilitated by the electron-deficient nature of the azulene's seven-membered ring and the presence of the electron-withdrawing ester group. Reactions with amines can lead to the formation of 3-aminoazulene derivatives.

Table 1: Examples of C3 Modification Reactions on 3-Haloazulene Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Negishi Coupling | Functionalized Organozinc Reagents, Pd/Ni Catalyst | 3-Aryl/Heteroaryl/Alkyl-azulenes | thieme-connect.com |

| Suzuki Coupling | Arylboronic Acids, Pd Catalyst, Base | 3-Arylazulenes | researchgate.net |

| Heck Coupling | Alkenes (e.g., Styrene), Pd Catalyst | 3-Vinylazulenes | |

| Nucleophilic Substitution | Amines | 3-Aminoazulenes | evitachem.com |

Synthesis of Novel Azulene Derivatives through C1 Modification

The ethyl carboxylate group at the C1 position offers another avenue for derivatization, allowing for modifications that can significantly alter the molecule's properties. Standard ester transformations can be readily applied.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding azulene-1-carboxylic acid. nih.govlibretexts.orglibretexts.org This carboxylic acid is a crucial intermediate, serving as a precursor for other functional groups or for creating water-soluble salts. For example, neutralization of azulene-1-carboxylic acid with sodium hydroxide (B78521) produces the sodium salt, which has been used in further synthetic applications. nih.govresearchgate.net

Amidation: The carboxylic acid obtained from hydrolysis can be converted into an amide by reacting it with an amine using standard peptide coupling reagents. Alternatively, direct amidation of the ester is also possible, though it may require more forcing conditions. These amides are valuable for building larger molecular architectures and for biological applications.

Reduction: The ester group can be reduced to a primary alcohol (1-hydroxymethylazulene) using reducing agents like lithium aluminum hydride. This alcohol can then be used in subsequent reactions, such as conversion to a halide for further coupling reactions.

Coordination Chemistry: The carboxylate group, particularly after hydrolysis to the carboxylic acid, can act as a ligand for metal ions. This has been exploited to create coordination polymers where the azulene-1-carboxylate anion serves as a building block, linking metal centers to form extended supramolecular structures. nih.govresearchgate.net

Table 2: Examples of C1 Modification Reactions on Azulene-1-carboxylate Scaffolds

| Reaction Type | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq) or H₃O⁺ | Azulene-1-carboxylic acid | Creates a versatile intermediate | nih.govlibretexts.org |

| Salt Formation | NaOH | Sodium azulene-1-carboxylate | Increases water solubility, used in further synthesis | nih.govresearchgate.net |

| Reduction | LiAlH₄ | 1-(Hydroxymethyl)azulene | Introduces a primary alcohol group | |

| Coordination | Me₃SnCl (after hydrolysis) | Polymeric organotin derivative | Forms advanced coordination polymers | nih.govresearchgate.net |

Multi-functionalization Strategies on the Azulene Framework

The ability to selectively functionalize multiple positions on the azulene ring is critical for creating complex molecules with precise properties. Starting with this compound, a stepwise approach can be used to introduce diverse substituents across the scaffold.

One strategy involves first modifying the C3 position and then targeting other positions on the azulene ring. For instance, after a Negishi coupling at C3, the ester at C1 can be hydrolyzed and converted to other functional groups. thieme-connect.com

Furthermore, other positions on the azulene ring can be functionalized. The five-membered ring is generally susceptible to electrophilic attack at the C1 and C3 positions, while the seven-membered ring can undergo nucleophilic attack or be functionalized through other means. nih.gov Synthetic routes have been developed to access 1,3,6-trisubstituted azulenes, often starting from a pre-functionalized azulene scaffold. worktribe.comacs.orghelsinki.fi These methods might involve introducing a synthetic handle, like a methyl group at C6, which can then be transformed, followed by sequential functionalization of the C1 and C3 positions using reactions like Vilsmeier-Haack formylation and iodination. acs.org

A one-pot procedure for introducing two different substituents into positions 1 and 3 of an azulene has also been described, highlighting the potential for efficient multi-functionalization. thieme-connect.com This involves sequential cross-coupling reactions, demonstrating the orthogonality of certain reactive sites under controlled conditions.

Preparation of Advanced Azulene-Based Building Blocks

This compound is not just a molecule to be functionalized, but also a key starting material for the synthesis of more complex, advanced azulene-based building blocks. These building blocks are used in materials science for applications in electronics, photonics, and sensor technology.

Biazulenes and Oligoazulenes: One of the most important applications is in the synthesis of biazulenes and oligoazulenes, which are molecules containing two or more azulene units linked together. These conjugated systems have interesting electronic properties. The Ullmann coupling, which involves the reductive coupling of two molecules of a halo-arene using copper, is a classic method for synthesizing biazulenes. More modern methods involve transition-metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. nih.govmdpi.com For example, the nickel-promoted coupling of diethyl 2-chloroazulene-1,3-dicarboxylate, a closely related compound, yields tetraethyl 2,2′-biazulene-1,1′,3,3′-tetracarboxylate. mdpi.com These biazulene tetracarboxylates are themselves advanced building blocks for materials like biazulene diimides, which are of interest for organic electronics. mdpi.com

Coordination Polymers: As mentioned previously, the azulene-1-carboxylate moiety can be used to construct coordination polymers. nih.govresearchgate.netresearchgate.net By linking metal ions, these building blocks create extended networks with potentially useful catalytic, magnetic, or porous properties.

Functional Dyes and Chromophores: The unique electronic structure of azulene gives rise to its characteristic blue color and interesting photophysical properties. By attaching other chromophores or electronically active groups to the this compound core, novel dyes and functional materials can be created. For example, (ferrocenylethynyl)azulenes have been synthesized via Sonogashira coupling with haloazulenes and subsequently converted into advanced chromophores with interesting redox and electrochromic properties. nii.ac.jp

Prospective Applications in Materials Science and Emerging Technologies

Supramolecular Assemblies and Self-Assembled Structures

There is no specific information available in the reviewed literature detailing the use of Ethyl 3-chloroazulene-1-carboxylate in the formation of supramolecular assemblies or self-assembled structures. The design of molecules for self-assembly often relies on specific non-covalent interactions, and while the azulene (B44059) core has interesting electronic properties, studies have not yet detailed how the specific combination of the chloro and ethyl carboxylate substituents on the azulene-1-carboxylate core directs its assembly into ordered supramolecular architectures.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-chloroazulene-1-carboxylate, and how can purity be ensured?

Methodology:

- Reaction Design : Use nucleophilic substitution or Friedel-Crafts acylation, adapting protocols for methyl azulene carboxylates (e.g., refluxing azulene derivatives with ethyl chloroformate in anhydrous dichloromethane at 60°C for 12 hours) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixtures).

- Characterization : Validate via / NMR (azulene proton signals at δ 6.5–9.5 ppm, ester carbonyl at ~170 ppm), IR (C=O stretch ~1720 cm), and elemental analysis (e.g., C: 67.56%, H: 4.05% matching calculated values) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodology:

- Spectroscopy : Use -COSY and HSQC NMR to resolve overlapping signals in the azulene core. IR and UV-Vis (λ~350–600 nm) confirm conjugation and substituent effects .

- Crystallography : Solve single-crystal structures via SHELXL (SHELX-97) for refinement. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry and chlorine positioning .

Q. How can researchers design experiments to track reaction intermediates during synthesis?

Methodology:

- In-situ Monitoring : Use TLC or HPLC-MS at timed intervals to identify intermediates (e.g., enaminone derivatives in azulene functionalization) .

- Quenching Studies : Halt reactions at partial conversion (e.g., using ice baths) and isolate intermediates via flash chromatography for NMR/IR analysis .

Advanced Research Questions

Q. How can computational methods clarify the reaction mechanism of this compound formation?

Methodology:

- DFT Calculations : Model transition states (Gaussian 09, B3LYP/6-31G*) to assess energy barriers for chlorination or esterification steps.

- NBO Analysis : Evaluate charge distribution to predict regioselectivity (e.g., C3 chlorination due to azulene’s dipolar character) .

Q. What strategies resolve contradictions in spectral data, such as unexpected 1H^1H1H NMR splitting patterns?

Methodology:

Q. How can high-resolution crystallography improve understanding of non-covalent interactions in azulene derivatives?

Methodology:

Q. What methodologies assess the bioactivity of this compound derivatives?

Methodology:

- SAR Studies : Synthesize analogs (e.g., pyrazole/isoxazole hybrids) and test against cancer cell lines (MTT assays). Use docking simulations (AutoDock Vina) to predict binding to targets like tubulin or kinases .

- Metabolic Stability : Conduct microsomal incubation (LC-MS quantification) to evaluate esterase-mediated hydrolysis rates .

Data Analysis and Presentation Guidelines

-

Tables : Include reaction yields, spectroscopic data, and crystallographic parameters (e.g., bond lengths/angles) in standardized formats (see Extended Essay Guide ).

Example Table :Parameter Value (this compound) Reference Compound (Methyl analog ) C–Cl bond length 1.74 Å 1.73 Å NMR (δ) 8.21 (s, 1H, H-1) 8.19 (s, 1H) -

Statistical Rigor : Apply Student’s t-test for biological replicates; report confidence intervals for crystallographic R-factors (<5% for high-resolution data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.